

Spectroscopic Profiling of 6-Oxopiperidine-2-carboxylate: A Comprehensive Analytical Guide

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Compound of Interest

Compound Name: 6-Oxopiperidine-2-carboxylate

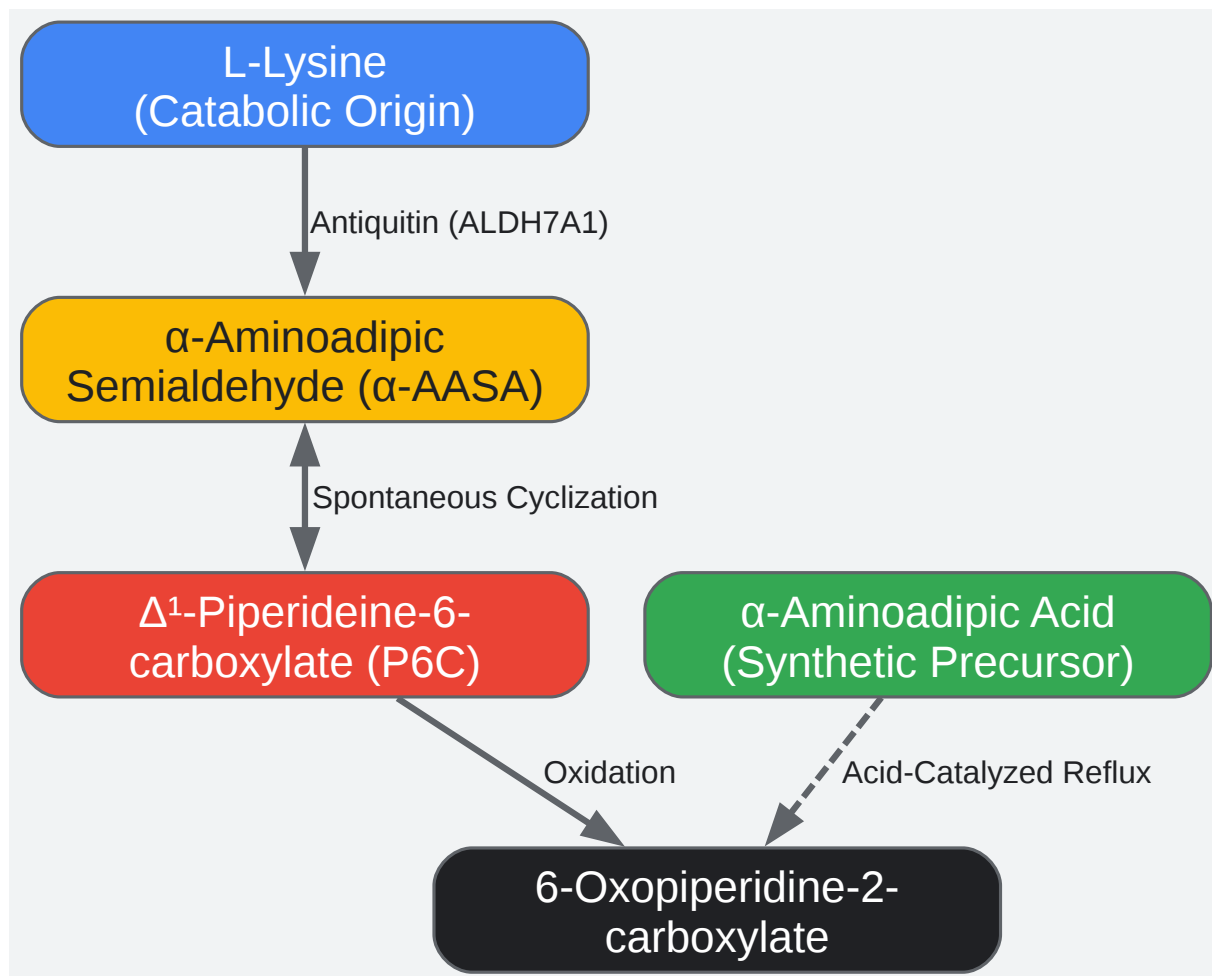
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Introduction & Mechanistic Context

6-Oxopiperidine-2-carboxylate (commonly referred to as 6-oxopiperidate or 6-oxo-PIP) is a highly versatile cyclic lactam. In synthetic organic chemistry, it is derived from α -aminoadipic acid and serves as a critical chiral pool building block for the synthesis of peptidomimetics and dual metalloprotease inhibitors[1][2]. In clinical metabolomics, 6-oxo-PIP has emerged as a definitive downstream biomarker for Pyridoxine-Dependent Epilepsy (PDE), a severe metabolic disorder caused by mutations in the ALDH7A1 gene (antiquitin)[3].

Because 6-oxo-PIP exists in a dynamic equilibrium and is isobaric with several other lysine catabolites, its precise structural characterization and quantitation require rigorous, orthogonal spectroscopic methods. At physiological pH (7.3), the molecule exists primarily as a monocarboxylic acid anion (conjugate base), heavily influencing its ionization efficiency in mass spectrometry and its chemical shifts in nuclear magnetic resonance (NMR) spectroscopy[4].



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Figure 1: Metabolic and synthetic pathways yielding **6-oxopiperidine-2-carboxylate**.

Spectroscopic Data Synthesis

To ensure robust identification across different matrices, the quantitative spectroscopic data for 6-oxo-PIP is summarized below. The choice of solvent dictates the visibility of the exchangeable lactam N-H proton, which is observable in DMSO- d_6 but rapidly exchanges in D_2O .

Table 1: High-Resolution 1H and ^{13}C NMR Assignments

Data synthesized from isolated synthetic standards and hyperpolarized biological extracts[1][5].

Nucleus	Solvent	Chemical Shift (δ , ppm)	Multiplicity & Coupling (Hz)	Assignment / Causality
^1H	D ₂ O (400 MHz)	4.18	broad t, J = 6.1	α -CH: Deshielded by the adjacent carboxylate group.
^1H	D ₂ O (400 MHz)	2.34 – 2.27	m, 2H	ϵ -CH ₂ : Deshielded by the adjacent lactam carbonyl.
^1H	D ₂ O (400 MHz)	2.13 – 2.04	m, 1H	β -CH ₂ : Diastereotopic proton (equatorial).
^1H	D ₂ O (400 MHz)	1.92 – 1.83	m, 1H	β -CH ₂ : Diastereotopic proton (axial).
^1H	D ₂ O (400 MHz)	1.79 – 1.69	m, 2H	γ/δ -CH ₂ : Aliphatic ring backbone.
^1H	DMSO-d ₆	7.24	s, 1H	N-H (Lactam): Visible only in non-exchanging solvents.
^{13}C	D ₂ O (101 MHz)	175.71, 175.65	Singlets	C=O: Overlapping carboxylate and lactam carbonyls.
^{13}C	D ₂ O (101 MHz)	54.17	Singlet	α -CH: Characteristic of

				cyclic α -amino acids.
^{13}C	D_2O (101 MHz)	29.91, 24.40, 17.84	Singlets	ϵ -CH ₂ , β -CH ₂ , γ / δ -CH ₂ : Ring methylenes.

Table 2: Diagnostic Infrared (IR) Vibrational Modes

Vibrational frequencies for the free acid form.

Wavenumber (cm ⁻¹)	Peak Shape	Vibrational Mode	Structural Significance
~3200 – 3500	Broad	O-H / N-H Stretch	Hydrogen bonding of the carboxylic acid and lactam N-H.
~1710 – 1730	Sharp, Strong	C=O Stretch (Acid)	Confirms the presence of the free carboxylic acid.
~1650 – 1680	Sharp, Strong	C=O Stretch (Amide I)	Diagnostic for the six-membered lactam ring.

Table 3: Mass Spectrometry (ESI-MS/MS) Parameters

Exact mass calculations based on $\text{C}_6\text{H}_9\text{NO}_3$ (MW: 143.0582 Da)[6].

Ionization Mode	Precursor Ion (m/z)	Primary Product Ions (m/z)	Fragmentation Mechanism
ESI (+)	144.0661[M+H] ⁺	126.05, 100.07	Loss of H ₂ O (-18 Da); Loss of CO ₂ (-44 Da).
ESI (-)	142.0504 [M-H] ⁻	98.06	Decarboxylation of the stable carboxylate anion.

Advanced Experimental Protocols

To detect and quantify 6-oxo-PIP in complex biological matrices (e.g., patient urine or plasma) or crude synthetic mixtures, standard analytical methods often fail due to spectral crowding or co-eluting isomers. The following self-validating protocols are engineered to overcome these limitations.

Protocol 1: Semi-Targeted nhPHIP-NMR Spectroscopy

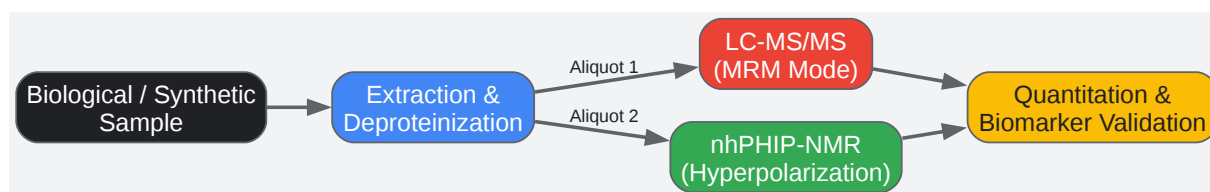
Objective: Enhance the NMR sensitivity of 6-oxo-PIP to sub-micromolar detection limits by exploiting its α -amino acid motif[3]. **Causality:** Conventional NMR lacks the sensitivity required for trace biomarker detection. Non-hydrogenative parahydrogen-induced polarization (nhPHIP) utilizes parahydrogen gas to hyperpolarize the nuclear spins of the target molecule via a transient iridium complex, amplifying the signal by orders of magnitude without chemically altering the analyte.

- **Sample Preparation:** Dilute the biological sample (e.g., human urine) 20-fold in methanol. Reasoning: Methanol precipitates bulk proteins and reduces matrix viscosity, which is critical for maintaining long spin-lattice relaxation times (T_1)[3].
- **Catalyst & Co-substrate Addition:** Add 0.85 mM Ir-IMes catalyst and 15 mM pyridine to the sample. Reasoning: Pyridine acts as a necessary co-substrate that stabilizes the transient Ir-complex, facilitating the transfer of spin order from parahydrogen to the target metabolite[3].
- **Buffering:** Add 20 mM triethylamine buffer to achieve a pH of ~11.1. Reasoning: Basic conditions ensure the carboxylate group is fully deprotonated, optimizing its bidentate coordination to the Iridium center[3].
- **Hyperpolarization:** Bubble the solution with 5 bar of 51% para-enriched H_2 gas at 10 °C for 10 seconds immediately prior to acquisition.
- **Acquisition:** Acquire 2D zero-quantum (ZQ) hydride spectra at 600 MHz. The hyperpolarized signals of the α -amino acid derivatives will appear highly enhanced, allowing for precise integration and identification against background noise[3].

Protocol 2: LC-MS/MS Targeted Quantitation

Objective: Accurately separate and quantify 6-oxo-PIP from isobaric interferences (such as Δ^1 -P6C) in clinical samples[6]. Causality: 6-oxo-PIP and Δ^1 -P6C share the same mass and often co-elute on standard C18 columns. A tailored chromatographic gradient and internal standard are mandatory to prevent false-positive quantitation.

- Internal Standard Spiking: Introduce a known concentration of an isotopically labeled internal standard (e.g., $^{13}\text{C}/^{15}\text{N}$ -labeled Oxo-PIP) into the raw sample. Reasoning: This corrects for matrix-induced ion suppression during electrospray ionization[6].
- Deproteinization: Add cold acetonitrile (3:1 v/v ratio) to the sample. Vortex for 30 seconds and centrifuge at $14,000 \times g$ for 10 minutes to pellet precipitated proteins[6].
- Chromatographic Separation: Inject the supernatant onto a HILIC or specialized polar-embedded C18 column. Reasoning: Standard C18 columns often fail to separate 6-oxo-PIP from Δ^1 -P6C (which co-elutes at ~ 9.0 min in generalized methods). Use a shallow gradient of 0.1% formic acid in water and acetonitrile to achieve baseline resolution[6].
- Mass Spectrometry (MRM): Operate the triple quadrupole mass spectrometer in ESI(+) mode. Monitor the specific precursor-to-product ion transition of m/z 144 \rightarrow 126 (quantifier) and m/z 144 \rightarrow 100 (qualifier).



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Figure 2: Orthogonal analytical workflow for the quantitation of 6-oxo-PIP.

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